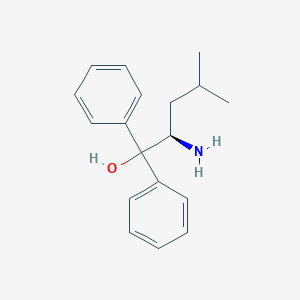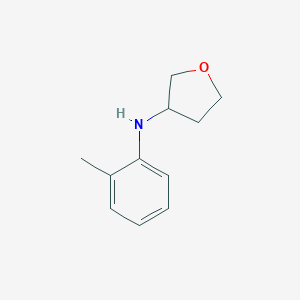
N-(2-methylphenyl)oxolan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)oxolan-3-amine, also known as MPOA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This molecule is a member of the oxolane amine family and has a unique structure that makes it an interesting compound for further study. In
科学研究应用
N-(2-methylphenyl)oxolan-3-amine has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, pharmacology, and medicinal chemistry. One area of research that has shown promise for N-(2-methylphenyl)oxolan-3-amine is in the treatment of depression and anxiety disorders. Studies have shown that N-(2-methylphenyl)oxolan-3-amine acts as a selective serotonin reuptake inhibitor (SSRI), which can increase the levels of serotonin in the brain and improve mood. Additionally, N-(2-methylphenyl)oxolan-3-amine has been studied for its potential use as an analgesic and as an anti-inflammatory agent.
作用机制
N-(2-methylphenyl)oxolan-3-amine acts as an SSRI by inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, and increasing the levels of serotonin in the brain can improve mood and reduce symptoms of depression and anxiety. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have analgesic properties by reducing the activity of pain receptors in the brain and spinal cord.
生化和生理效应
N-(2-methylphenyl)oxolan-3-amine has been shown to have a variety of biochemical and physiological effects in the body. In addition to its effects on serotonin levels and pain receptors, N-(2-methylphenyl)oxolan-3-amine has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One advantage of using N-(2-methylphenyl)oxolan-3-amine in lab experiments is its specificity as an SSRI. Unlike other SSRIs, N-(2-methylphenyl)oxolan-3-amine does not affect other neurotransmitters, which can make it a useful tool for studying the effects of serotonin on mood and behavior. Additionally, N-(2-methylphenyl)oxolan-3-amine has been shown to have low toxicity and few side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using N-(2-methylphenyl)oxolan-3-amine is its complexity in synthesis, which can make it difficult and time-consuming to produce in large quantities.
未来方向
There are several future directions for research on N-(2-methylphenyl)oxolan-3-amine. One area of interest is in its potential use as a treatment for depression and anxiety disorders. Further studies are needed to determine the efficacy of N-(2-methylphenyl)oxolan-3-amine in treating these conditions and to better understand its mechanism of action. Additionally, N-(2-methylphenyl)oxolan-3-amine has shown promise as an analgesic and anti-inflammatory agent, and further research is needed to explore its potential use in these areas. Finally, the development of new synthesis methods for N-(2-methylphenyl)oxolan-3-amine could make it more accessible for use in lab experiments and for potential therapeutic applications.
合成方法
The synthesis of N-(2-methylphenyl)oxolan-3-amine involves a multi-step process that begins with the reaction between 2-methylphenylacetic acid and thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate is then reacted with ethylene oxide to form the oxolane ring, and the resulting compound is then reduced with lithium aluminum hydride to yield N-(2-methylphenyl)oxolan-3-amine. The synthesis of N-(2-methylphenyl)oxolan-3-amine is a complex process that requires expertise in organic chemistry and careful attention to detail.
属性
CAS 编号 |
162851-42-5 |
|---|---|
产品名称 |
N-(2-methylphenyl)oxolan-3-amine |
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)oxolan-3-amine |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-11(9)12-10-6-7-13-8-10/h2-5,10,12H,6-8H2,1H3 |
InChI 键 |
GDKKTILCKZLALR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC2CCOC2 |
规范 SMILES |
CC1=CC=CC=C1NC2CCOC2 |
同义词 |
N-(2'-METHYL-PHENYL)-TETRAHYDROFURAN-3-YLAMINE HYDROCHLORIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



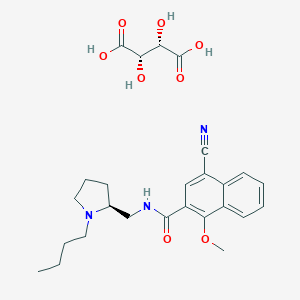
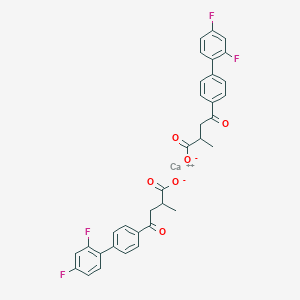
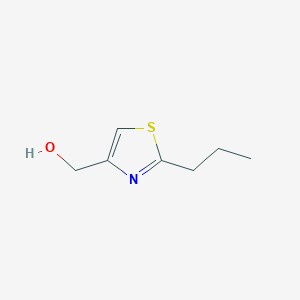
![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)
![4-Methoxy-8-(4-methylpiperazin-1-yl)sulfonylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69344.png)
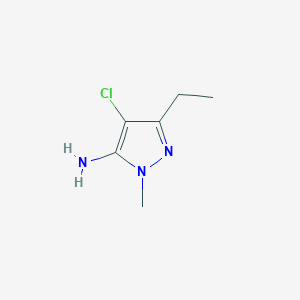
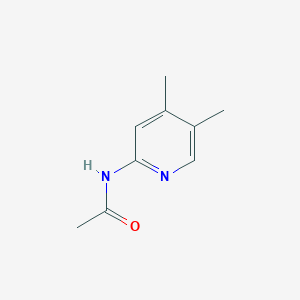

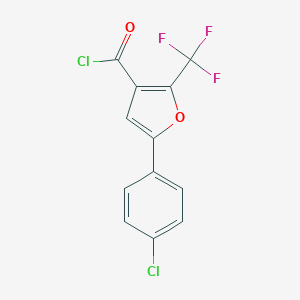
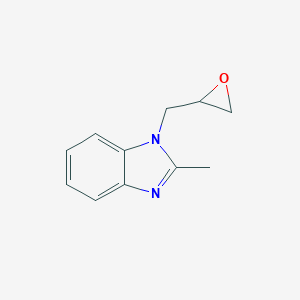

![(3aS,4S,6aR)-4-(Hydroxymethyl)-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B69359.png)
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B69364.png)
